

A Head-to-Head Comparison of Emerging SOS1 Inhibitor Chemical Scaffolds

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Compound of Interest

Compound Name: SOS1-IN-2

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For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Evolving Landscape of SOS1-Targeted Therapies

The Son of sevenless homolog 1 (SOS1) protein, a crucial guanine nucleotide exchange factor (GEF), has emerged as a high-value target in oncology for inhibiting the notoriously difficult-to-drug RAS signaling pathway. By catalyzing the exchange of GDP for GTP on RAS proteins, SOS1 switches on the MAPK cascade, a pathway frequently hyperactivated in a vast number of human cancers.[1][2][3] The development of small-molecule inhibitors that disrupt the SOS1-KRAS protein-protein interaction (PPI) represents a promising therapeutic strategy to treat KRAS-driven tumors, irrespective of the specific KRAS mutation.[4][5]

This guide provides a head-to-head comparison of the principal chemical scaffolds for SOS1 inhibitors currently in preclinical and clinical development. We present a synthesis of the available quantitative data, detail the experimental protocols for key assays, and visualize the underlying biological and experimental frameworks to offer a comprehensive overview for researchers in the field.

Core Chemical Scaffolds and Performance Data

Several distinct chemical scaffolds have been developed, each with its own characteristic potency, selectivity, and pharmacokinetic profile. The most prominent among these are based on quinazoline, pyridopyridazine, and pyrrolopyrimidine cores.

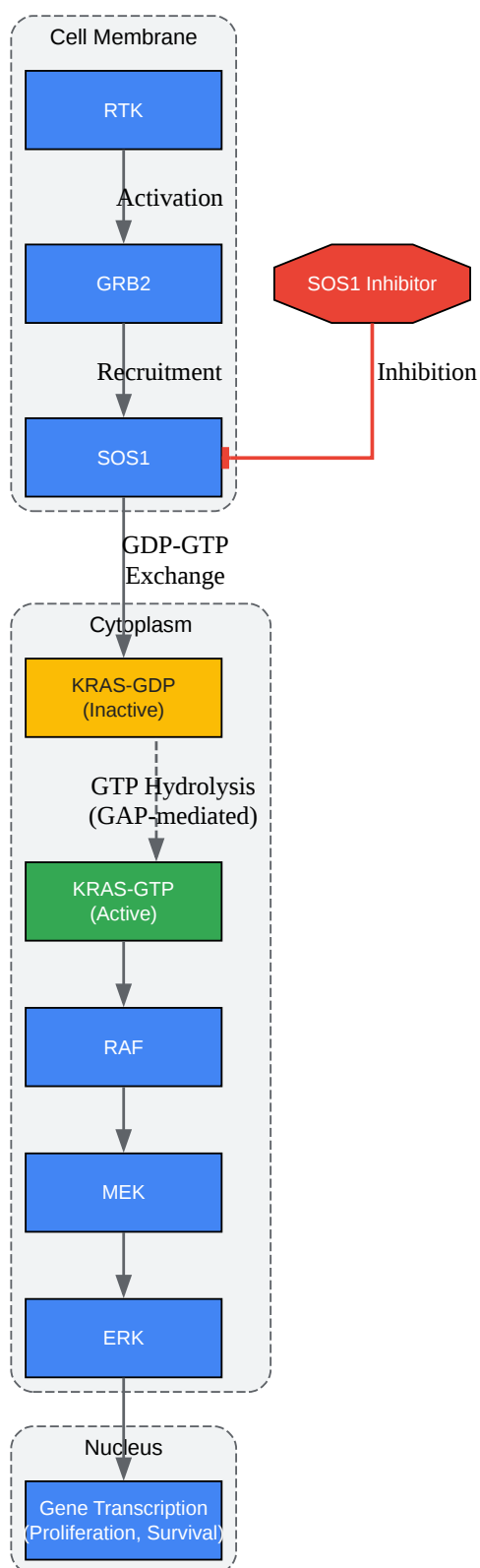
Scaffold/ Compound	Representative Compound(s)	Target	Mechanism of Action	Biochemical Potency (IC50)	Cellular Activity	Key Findings & References
Aminoquinazoline	BAY-293	SOS1	Disrupts SOS1- KRAS interaction	21 nM (KRAS- SOS1 interaction assay)[6] [7]	Reduces pERK levels by ~50% in mutant KRAS cells; Complete pERK inhibition in wild-type KRAS cells.[6][7] [8]	Valuable chemical probe; demonstrated synergistic potential with covalent KRAS G12C inhibitors. [7][8]
Aminoquinazoline	BI-3406, BI 1701963	SOS1	Disrupts SOS1- KRAS interaction	8.3 nM (SOS1::KRAS(G12C) interaction) [9]	Inhibits proliferation in KRAS G12/G13 mutant cell lines (IC50: 9–220 nM). [2]	Orally bioavailable; shows strong synergy with MEK inhibitors by attenuating feedback reactivation .[2] BI 1701963 is the clinical candidate based on this

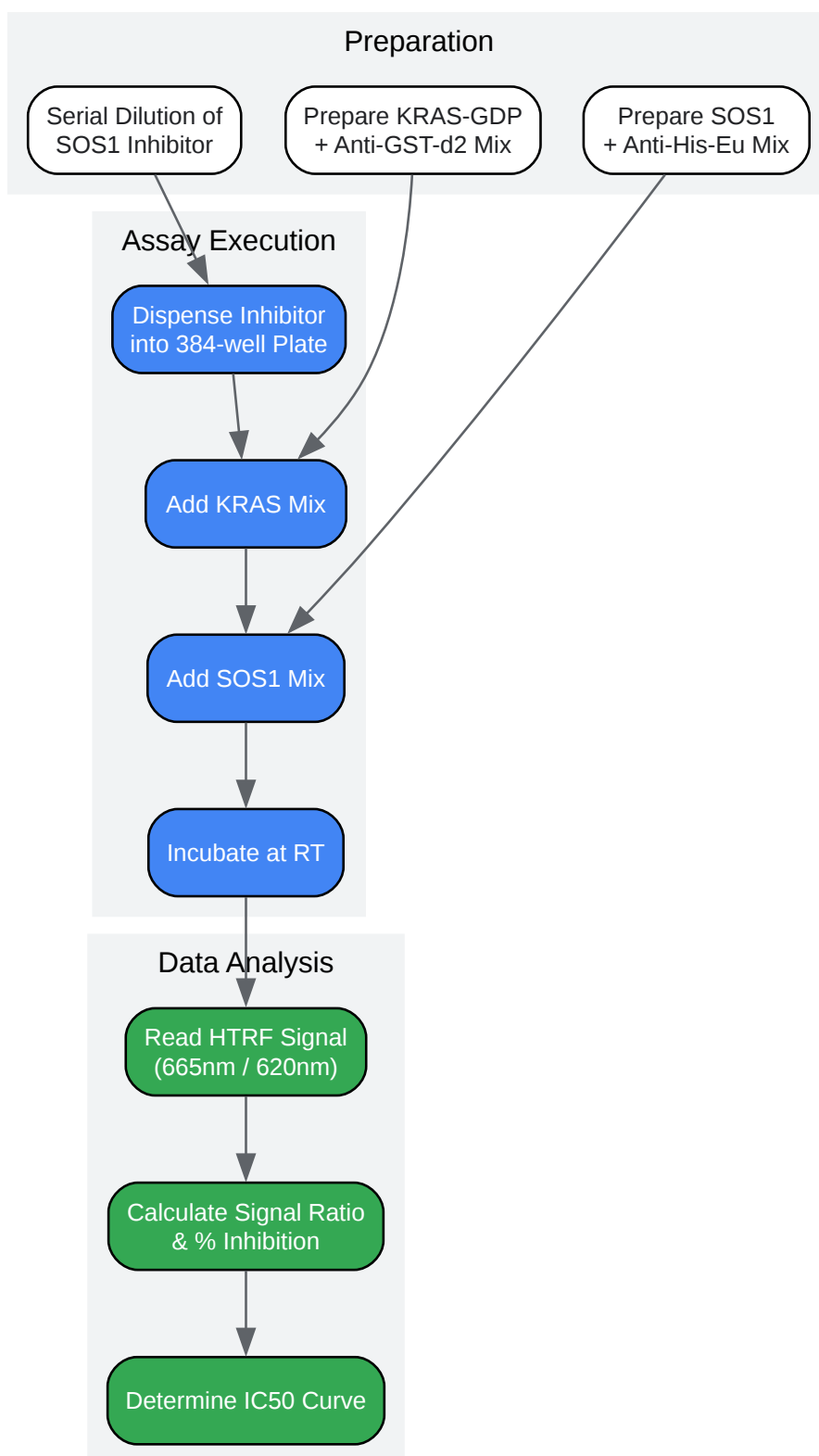
						scaffold.[4] [5][10]
Tetra-cyclic Quinazolin e	Compound 37	SOS1	Disrupts SOS1- KRAS interaction	6.0 nM (SOS1::KR AS(G12C) interaction) [9]	Stronger antiprolifer ative effects than BI- 3406 in NCI-H358 cells.[9]	Optimized from BI- 3406 with improved oral drug exposure and half- life; showed 71% tumor growth inhibition as a single agent in a xenograft model.[9] [11]
Pyridopyrid azine	MRTX0902	SOS1	Disrupts SOS1- KRAS interaction	Potent and selective (specific IC50 not publicly disclosed in provided results).	Demonstra tes single- agent anti- proliferativ e activity in cell lines with mutations in SOS1, PTPN11, BRAF (class III), and NF1. [12][13]	Orally bioavailabl e and brain- penetrant; augments the antitumor activity of KRAS G12C inhibitor adagrasib. [14] Currently in clinical trials.[15]

Pyrrolo[3,4-d]pyrimidine	RMC-0331	SOS1	Disrupts SOS1-KRAS interaction	Data not available in search results.	Data not available in search results.	Mentioned as a distinct scaffold in development.[15]
Quinazoline-based PROTAC	P7	SOS1 (Degradation)	Induces proteasomal degradation of SOS1	IC50 for CRC PDO growth is 5-fold lower than SOS1 inhibitor BI-3406.[16][17]	Achieved up to 92% SOS1 degradation in CRC cell lines and patient-derived organoids (PDOs). [16][17]	Demonstrates superior activity to small molecule inhibition in CRC models; represents a novel therapeutic modality for targeting SOS1.[16][17]

Signaling Pathway and Mechanism of Inhibition

SOS1 inhibitors act at a critical upstream node of the RAS-MAPK signaling pathway. The diagram below illustrates the canonical pathway and the point of intervention for these targeted agents.





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